NAMPT Inhibition: 13 nM Target Engagement vs. Clinical-Stage Inhibitor FK866 (APO866)
N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide inhibits recombinant human NAMPT with an IC50 of 13 nM [1]. Although this is 8.1-fold weaker than the clinical NAMPT inhibitor FK866 (IC50 = 1.60 ± 0.32 nM) [2], the compound’s distinct 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold—structurally divergent from FK866’s acrylamide chemotype—provides a chemically orthogonal probe for NAMPT target engagement studies, enabling researchers to discriminate between scaffold-dependent and target-dependent phenotypic effects.
| Evidence Dimension | Inhibition of recombinant human NAMPT enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | FK866 (APO866): IC50 = 1.60 ± 0.32 nM |
| Quantified Difference | Target compound is ~8.1-fold less potent than FK866; belongs to a structurally distinct chemotype (2-oxo-1,2-dihydropyridine-3-carboxamide vs. acrylamide) |
| Conditions | Recombinant human full-length C-terminal His6-tagged NAMPT expressed in E. coli Rosetta (DE3); nicotinamide as substrate; fluorescence-based detection |
Why This Matters
The compound serves as a structurally distinct NAMPT inhibitor tool for chemical biology and drug discovery labs requiring scaffold orthogonality to FK866-based probes, critical for interpreting target biology without chemotype-specific artifacts.
- [1] BindingDB BDBM50202642 (CHEMBL3948584). N-(4-(Dimethylamino)phenyl)-2-hydroxynicotinamide; IC50 = 13 nM for human NAMPT. View Source
- [2] Zhang, Z. et al. Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 2018, 39, 294–301. FK866 IC50 = 1.60 ± 0.32 nM. View Source
